(6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with various substituents such as a chlorobenzylidene and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3,4-dimethoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorobenzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its anticancer properties are attributed to its ability to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound may also interfere with DNA replication and repair processes, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(6Z)-6-(2-bromobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Similar structure but with a bromine atom instead of chlorine.
(6Z)-6-(2-fluorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzylidene group enhances its reactivity in substitution reactions, while the dimethoxyphenyl group contributes to its stability and potential biological activity.
Properties
Molecular Formula |
C19H14ClN3O3S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(6Z)-6-[(2-chlorophenyl)methylidene]-3-(3,4-dimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-8-7-12(9-15(14)26-2)17-21-22-19-23(17)18(24)16(27-19)10-11-5-3-4-6-13(11)20/h3-10H,1-2H3/b16-10- |
InChI Key |
QSRXQFRDZAICSO-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4Cl)/S3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4Cl)S3)OC |
Origin of Product |
United States |
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